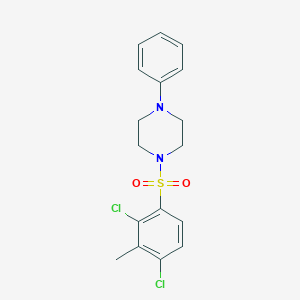

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dichloro-methylbenzene moiety

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichloro-3-methylbenzenesulfonyl chloride, which is then reacted with 4-phenylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine include:

2,4-Dichloro-3-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.

1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane: Another sulfonyl-containing compound with a different ring structure, used in similar applications.

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: A fluorinated analog with potentially different biological activities

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H16Cl2N2O2S and a molar mass of approximately 366.28 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and dichloromethylbenzene moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Dopaminergic Activity : The compound acts as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in conditions such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : It also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Biological Activity Data

Case Studies

- Dopaminergic Effects : In a study examining the effects on rat models, administration of the compound resulted in significant changes in locomotor activity, indicating its potential as an antipsychotic agent.

- Antitumor Activity : A series of experiments demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and brain tumors. The mechanism involved the induction of apoptosis characterized by typical morphological changes such as chromatin condensation and cell shrinkage.

- Pharmacokinetics : Research involving biodistribution studies showed rapid clearance from the bloodstream with significant accumulation in renal tissues, suggesting renal excretion as a primary elimination pathway.

Research Findings

Recent studies have focused on the synthesis of derivatives to enhance the biological efficacy of this compound. Modifications to the piperazine ring and sulfonyl group have led to compounds with improved potency against specific targets:

- Enhanced Antitumor Activity : Certain derivatives demonstrated IC50 values in the low nanomolar range against glioblastoma multiforme.

- Improved Selectivity for Receptors : Structural modifications have resulted in compounds with increased selectivity for dopamine D2 receptors over D1 receptors.

Eigenschaften

IUPAC Name |

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKKQOYOQSSBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.